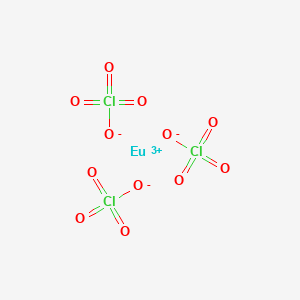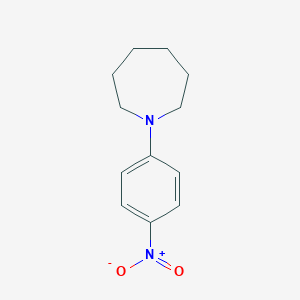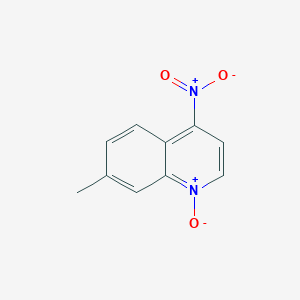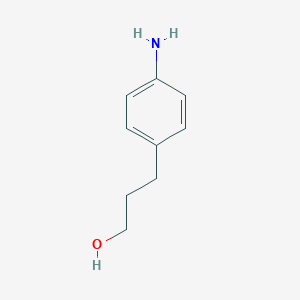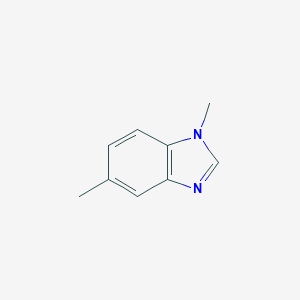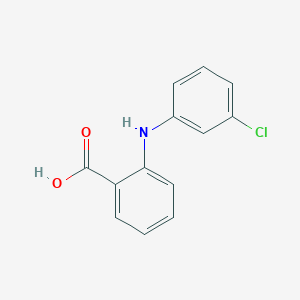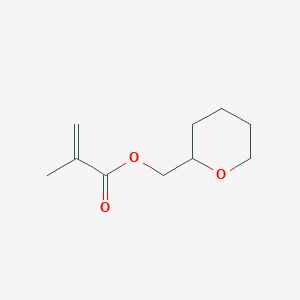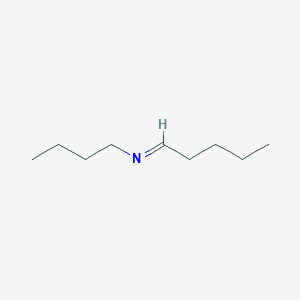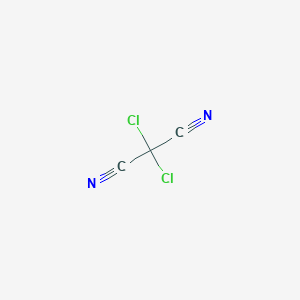
2-Methyl-2,3-diphenyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,3-diphenyloxirane is a chemical compound that is commonly used in scientific research. It is a chiral molecule that has been extensively studied for its potential applications in various fields, including organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-Methyl-2,3-diphenyloxirane is not fully understood. However, it is believed to act as a reactive electrophile, which can undergo nucleophilic addition reactions with various biological molecules. This reaction can lead to the formation of covalent adducts, which can alter the biological activity of the target molecule. The exact mechanism of action of 2-Methyl-2,3-diphenyloxirane is still under investigation, and further studies are needed to fully understand its biological activity.
Biochemische Und Physiologische Effekte
2-Methyl-2,3-diphenyloxirane has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of various enzymes, including cytochrome P450 enzymes. It has also been shown to induce DNA damage and oxidative stress in cells. In vivo studies have shown that it can induce liver toxicity and cause DNA damage in various organs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-2,3-diphenyloxirane in lab experiments include its high reactivity and unique chiral properties. It can be used as a chiral building block for the synthesis of complex molecules, and it can also be used as a ligand for protein binding studies. However, the limitations of using 2-Methyl-2,3-diphenyloxirane include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-2,3-diphenyloxirane. One potential area of research is the development of new synthesis methods to improve the yield and purity of the final product. Another area of research is the investigation of its biological activity and potential use as a drug candidate. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyl-2,3-diphenyloxirane and its potential toxicological effects. Overall, the study of 2-Methyl-2,3-diphenyloxirane has the potential to lead to new discoveries and applications in various fields of science.
Synthesemethoden
The synthesis of 2-Methyl-2,3-diphenyloxirane involves the reaction of 2-methyl-2-phenylpropanal with peroxyacetic acid. This reaction results in the formation of an intermediate epoxide, which is then rearranged to produce 2-Methyl-2,3-diphenyloxirane. The synthesis of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,3-diphenyloxirane has been widely used in scientific research due to its unique chemical and physical properties. It has been studied for its potential applications in various fields, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, it has been used as a chiral building block for the synthesis of complex molecules. In biochemistry, it has been studied for its potential use as a ligand for protein binding studies. In pharmacology, it has been studied for its potential use as a drug candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-methyl-2,3-diphenyloxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-15(13-10-6-3-7-11-13)14(16-15)12-8-4-2-5-9-12/h2-11,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLOAJBYHVVDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340988 |
Source


|
| Record name | 2-Methyl-2,3-diphenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3-diphenyloxirane | |
CAS RN |
10282-18-5 |
Source


|
| Record name | 2-Methyl-2,3-diphenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

